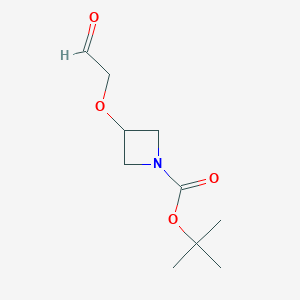

tert-Butyl 3-(2-oxoethoxy)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2-oxoethoxy)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-8(7-11)14-5-4-12/h4,8H,5-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHCVAXMCZFUHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation with Bromoethyl Glyoxal Diethyl Acetal

A widely reported method involves reacting tert-butyl 3-hydroxyazetidine-1-carboxylate with bromoethyl glyoxal diethyl acetal under basic conditions. The reaction typically employs potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at 0–40°C. This step installs a protected ketone group as an acetal, yielding tert-butyl 3-(2,2-diethoxy-2-oxoethoxy)azetidine-1-carboxylate.

Key Reaction Conditions

Alternative Alkylating Agents

Ethyl bromoacetate has also been used to introduce an ethoxycarbonylmethyl group, forming tert-butyl 3-(2-ethoxy-2-oxoethoxy)azetidine-1-carboxylate. However, this route requires additional steps to convert the ester to a ketone (see Section 2).

Deprotection of Acetal-Protected Intermediates

The acetal group in tert-butyl 3-(2,2-diethoxy-2-oxoethoxy)azetidine-1-carboxylate is hydrolyzed under acidic conditions to unveil the ketone functionality.

Acid-Catalyzed Hydrolysis

Treatment with aqueous citric acid (10–20% w/v) in ethyl acetate at 20–40°C cleaves the diethoxy acetal, yielding this compound.

Optimized Conditions

Workup and Purification

The crude product is neutralized with saturated sodium bicarbonate, extracted into ethyl acetate, and purified via recrystallization from hexane.

Oxidation of Secondary Alcohols

An alternative route involves oxidizing a secondary alcohol intermediate to a ketone. This method is less common but viable when acetal protection is impractical.

Reduction of Ethyl Ester to Diol

tert-Butyl 3-(2-ethoxy-2-oxoethoxy)azetidine-1-carboxylate is reduced using lithium aluminum hydride (LiAlH4) in THF to form tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate.

Reduction Conditions

Dess-Martin Oxidation

The secondary alcohol in tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate is oxidized to a ketone using Dess-Martin periodinane (DMP).

Oxidation Protocol

-

Reagent: DMP (1.2 equiv)

-

Solvent: Dichloromethane (DCM)

-

Temperature: Room temperature

-

Reaction Time: 1–2 hours

Comparative Analysis of Synthetic Routes

Structural Characterization

Critical spectroscopic data for this compound include:

-

1H NMR (400 MHz, CDCl3): δ 4.39–4.29 (m, 1H, azetidine), 3.90–3.82 (m, 2H, OCH2), 2.64 (s, 2H, COCH2), 1.44 (s, 9H, tert-butyl).

-

13C NMR (100 MHz, CDCl3): δ 207.5 (C=O), 155.2 (Boc carbonyl), 79.3 (tert-butyl), 60.1 (OCH2), 28.3 (azetidine carbons).

Industrial-Scale Considerations

Large-scale synthesis prioritizes the acetal route due to its efficiency and compatibility with continuous flow systems. Key parameters for scale-up include:

-

Catalyst Recycling: Potassium tert-butoxide can be recovered and reused.

-

Solvent Recovery: THF and ethyl acetate are distilled and recycled.

-

Safety: Bromoethyl glyoxal diethyl acetal requires handling under inert conditions due to moisture sensitivity.

Emerging Methodologies

Recent advances explore enzymatic oxidation and photochemical deprotection to improve sustainability. For example, lipase-mediated oxidation of secondary alcohols shows promise but remains experimental .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-oxoethoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The oxo-ethoxy group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Synthesis

1.1 Synthetic Pathways

The synthesis of tert-butyl 3-(2-oxoethoxy)azetidine-1-carboxylate typically involves multi-step organic reactions. Common methods include:

- Nucleophilic Substitution: The azetidine ring can be modified through nucleophilic substitution, enabling the introduction of diverse functional groups.

- Esterification Reactions: The carboxylic acid moiety can be esterified to form various esters, enhancing solubility and reactivity.

These synthetic routes often require careful optimization of reaction conditions, including temperature, solvent choice, and reaction time to achieve high yields and purity.

Biological Applications

2.1 Drug Discovery

Due to its structural characteristics, this compound has potential applications in drug discovery. It serves as a scaffold for designing novel therapeutic agents targeting specific biological pathways. Research indicates that derivatives of this compound may exhibit biological activities such as:

- Antimicrobial Properties: Compounds derived from this azetidine framework have shown promise in inhibiting bacterial growth.

- Anticancer Activity: Preliminary studies suggest that certain derivatives may affect cancer cell proliferation, warranting further investigation into their mechanisms of action.

2.2 Mechanism of Action

The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors. Detailed studies are necessary to elucidate these pathways and identify potential therapeutic targets.

Industrial Applications

3.1 Specialty Chemicals

In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity allow it to be employed in various manufacturing processes, including:

- Polymer Production: The compound can serve as a building block for synthesizing polymers with tailored properties.

- Coatings and Adhesives: Its chemical structure lends itself to applications in formulating durable coatings and adhesives.

Case Studies

5.1 Research Findings

Recent studies have explored the synthesis and biological evaluation of derivatives based on this compound. For instance:

- A study demonstrated that modifications to the azetidine ring could enhance antimicrobial activity against specific bacterial strains.

5.2 Ongoing Investigations

Current research focuses on optimizing synthetic routes for higher yields and exploring the pharmacokinetics and pharmacodynamics of synthesized derivatives to assess their viability as therapeutic agents.

Mechanism of Action

The mechanism by which tert-Butyl 3-(2-oxoethoxy)azetidine-1-carboxylate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active azetidine moiety, which can then interact with biological targets such as enzymes or receptors. The oxo-ethoxy group may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key azetidine derivatives with structural similarities to tert-Butyl 3-(2-oxoethoxy)azetidine-1-carboxylate, highlighting substituent effects and synthetic approaches:

Key Observations:

Substituent Reactivity: Electron-withdrawing groups (e.g., oxo, ethoxy) enhance electrophilicity, facilitating nucleophilic additions or cross-coupling reactions. For instance, the methoxy-oxoethylidene derivative (C₁₁H₁₇NO₄) undergoes Horner-Wadsworth-Emmons reactions with high yields (91%) . Bulky aryl substituents (e.g., pyrazolyl-aryl in 5c) reduce reaction yields (29–80%) due to steric hindrance during cross-coupling .

Synthetic Flexibility :

- Aza-Michael additions (e.g., tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate) enable efficient introduction of ester-functionalized side chains .

- Suzuki-Miyaura coupling allows diversification with aromatic/heteroaromatic groups, as seen in pyrazolyl derivatives .

Physicochemical Properties: Ethylidene or oxoethyl substituents (e.g., C₁₀H₁₇NO₃) lower molecular weight (<250 g/mol), improving solubility in polar solvents . Aryl-substituted analogs (e.g., 5c, MW 385.48) exhibit higher hydrophobicity, impacting bioavailability .

Biological Activity

tert-Butyl 3-(2-oxoethoxy)azetidine-1-carboxylate is a synthetic compound with a unique azetidine structure that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its potential biological activities stem from its ability to interact with specific molecular targets, making it a subject of interest for drug development and biochemical research.

- Molecular Formula : C₁₀H₁₇NO₃

- Molecular Weight : 199.25 g/mol

- CAS Number : 152537-04-7

- MDL Number : MFCD18374993

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The azetidine ring can fit into enzyme active sites, potentially inhibiting their activity or altering their function. This interaction may involve:

- Hydrogen bonding : The functional groups on the compound can form hydrogen bonds with target molecules.

- Enzyme inhibition : By binding to the active site of enzymes, the compound may prevent substrate binding, thereby inhibiting enzymatic reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

2. Anti-inflammatory Potential

The compound's ability to modulate enzyme activity suggests potential anti-inflammatory effects. Inhibition of cyclooxygenase (COX) enzymes, for example, could lead to reduced production of inflammatory mediators.

3. Cytotoxicity

Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. This suggests its potential as a lead compound in anticancer drug development.

Case Studies and Research Findings

A few notable studies exploring the biological activity of related compounds provide insights into the potential applications of this compound:

Applications in Drug Development

Given its unique structure and biological activities, this compound serves as a valuable building block in medicinal chemistry:

- Drug Design : It can be modified to enhance efficacy and selectivity towards specific biological targets.

- Synthetic Organic Chemistry : Acts as an intermediate in synthesizing more complex molecules with desired biological properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 3-(2-oxoethoxy)azetidine-1-carboxylate, and how can reaction yields be improved?

- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting azetidine derivatives with tert-butyl-protected electrophiles under mild conditions. For example, tert-butyl carbamate intermediates are often prepared using reagents like DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C to stabilize reactive intermediates and minimize side reactions . Yield optimization may involve adjusting stoichiometry, solvent polarity, or temperature gradients during stepwise additions.

Q. Which spectroscopic techniques are most effective for characterizing tert-butyl 3-(2-oxoethoxy)azetidine-1-carboxylate?

- Methodology :

- NMR : H and C NMR are critical for confirming the azetidine ring structure and the tert-butyl group. The oxyethoxy moiety’s carbonyl signal (~170–175 ppm in C NMR) is a key diagnostic marker .

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 215.24 g/mol for related tert-butyl azetidine derivatives) and fragmentation patterns .

- IR : Stretching frequencies for carbonyl (C=O, ~1650–1750 cm) and ether (C-O-C, ~1100 cm) groups confirm functional groups .

Q. How does the tert-butyl group influence the compound’s stability under acidic or basic conditions?

- Methodology : The tert-butyl carbamate (Boc) group provides steric protection to the azetidine nitrogen, enhancing stability during synthetic steps. Stability tests involve exposing the compound to trifluoroacetic acid (TFA) for Boc deprotection or to basic conditions (e.g., NaOH/THF). Kinetic studies using HPLC can track degradation rates and identify byproducts .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for synthesizing tert-butyl 3-(2-oxoethoxy)azetidine-1-carboxylate?

- Methodology : Quantum mechanical calculations (e.g., DFT) model transition states and energy barriers for key steps like nucleophilic ring-opening of azetidine. Tools like the Reaction Design Suite (ICReDD) integrate computational predictions with experimental validation, reducing trial-and-error approaches. For example, transition-state searches for oxyethoxy coupling reactions can prioritize solvent systems (e.g., dichloromethane vs. DMF) .

Q. How can contradictory data on reaction selectivity be resolved when functionalizing the azetidine ring?

- Methodology : Contradictions often arise from competing regioselectivity (e.g., N- vs. O-alkylation). Statistical Design of Experiments (DoE) identifies critical variables (e.g., temperature, catalyst loading) and their interactions. Fractional factorial designs minimize experimental runs while quantifying parameter significance. For instance, triethylamine concentration may dominate selectivity in SN2 reactions, validated via LC-MS .

Q. What role does the oxyethoxy moiety play in biological activity, and how can its pharmacokinetic properties be modeled?

- Methodology : The oxyethoxy group’s flexibility may enhance binding to targets like calcium channels. In vitro assays (e.g., patch-clamp electrophysiology) assess ion channel modulation, while ADMET predictions (e.g., logP, metabolic stability) use software like Schrödinger’s QikProp. Comparative studies with analogs lacking the oxyethoxy group isolate its contribution .

Q. How can process control systems optimize large-scale synthesis while maintaining purity?

- Methodology : Real-time monitoring via PAT (Process Analytical Technology) tools, such as inline FTIR or Raman spectroscopy, tracks reaction progress. Feedback loops adjust parameters like cooling rates during exothermic steps. Membrane separation technologies (e.g., nanofiltration) can purify intermediates, reducing reliance on column chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.